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molecular formula C6H3BrN2 B016425 4-Bromopyridine-2-carbonitrile CAS No. 62150-45-2

4-Bromopyridine-2-carbonitrile

Cat. No. B016425
M. Wt: 183.01 g/mol
InChI Key: CZXDCTUSFIKLIJ-UHFFFAOYSA-N
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Patent
US07868036B2

Procedure details

A solution of 18.70 g of 4-bromopyridine-2-carbonitrile [62150-45-2] in 200 ml of tetrahydrofuran is admixed under argon dropwise with 500 ml of 1M borane-tetrahydrofuran complex solution. The reaction solution is subsequently left to stand at room temperature for 16 hours. The reaction solution is cooled to 0° C., admixed dropwise with 500 ml of 2M HCl and heated to reflux for 30 minutes. The reaction solution is cooled to room temperature, basified with 2M NaOH, saturated with sodium chloride and extracted with tetrahydrofuran (3×300 ml). The combined organic phases are dried over sodium sulphate and concentrated by evaporation. The title compound is identified on the basis of the Rf value from the residue by means of flash chromatography (SiO2 60F).
Quantity
18.7 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]#[N:9])[CH:3]=1.Cl.[OH-].[Na+].[Cl-].[Na+]>O1CCCC1>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][NH2:9])[CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
18.7 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)C#N
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction solution is subsequently left
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with tetrahydrofuran (3×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrC1=CC(=NC=C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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